

Spectroscopic Profile of Quinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinic acid

Cat. No.: B184021

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **quininic acid** (6-methoxyquinoline-4-carboxylic acid). Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and expected spectroscopic values based on the known chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **quininic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of **quininic acid** is predicted to show distinct signals for the aromatic protons of the quinoline ring system, the methoxy group, and the carboxylic acid proton.

Proton Assignment	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-2	8.8 - 9.0	d	~4.5
H-3	7.9 - 8.1	d	~4.5
H-5	8.1 - 8.3	d	~3.0
H-7	7.4 - 7.6	dd	~9.0, 3.0
H-8	8.0 - 8.2	d	~9.2
6-OCH ₃	3.9 - 4.1	s	-
4-COOH	12.0 - 14.0	br s	-

Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.[\[1\]](#)

¹³C NMR (Carbon-13 NMR)

Experimental ¹³C NMR data for **quininic acid** is not readily available in public databases. However, the expected chemical shifts can be estimated based on the functional groups present.

Carbon Assignment	Expected Chemical Shift (δ) [ppm]
C-2	148 - 152
C-3	118 - 122
C-4	140 - 144
C-4a	128 - 132
C-5	104 - 108
C-6	158 - 162
C-7	122 - 126
C-8	132 - 136
C-8a	145 - 149
6-OCH ₃	55 - 58
4-COOH	165 - 170

Expected ranges are based on typical values for quinoline derivatives and aromatic carboxylic acids.

Infrared (IR) Spectroscopy

The IR spectrum of **quininic acid** is expected to show characteristic absorption bands for the carboxylic acid, aromatic quinoline, and ether functional groups.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	3300 - 2500	Strong, Broad
C-H stretch (Aromatic)	3100 - 3000	Medium
C=O stretch (Carboxylic Acid)	1710 - 1680	Strong
C=C & C=N stretch (Aromatic)	1620 - 1450	Medium to Strong
C-O stretch (Ether & Carboxylic Acid)	1320 - 1210	Strong
O-H bend (Carboxylic Acid)	1440 - 1395 and 950 - 910	Medium, Broad

Expected ranges are based on typical values for aromatic carboxylic acids and ethers.[\[2\]](#)
[\[3\]](#)

Mass Spectrometry (MS)

The mass spectrum of **quininic acid** (molar mass: 203.19 g/mol) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the carboxylic acid group and other characteristic fragments.

m/z	Proposed Fragment	Fragmentation Pathway
203	$[M]^+$	Molecular Ion
186	$[M - OH]^+$	Loss of hydroxyl radical from the carboxylic acid
158	$[M - COOH]^+$	Loss of the carboxylic acid group
130	$[M - COOH - CO]^+$	Subsequent loss of carbon monoxide
Predicted fragmentation is based on common fragmentation patterns of quinoline-4-carboxylic acids.		

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **quininic acid**.

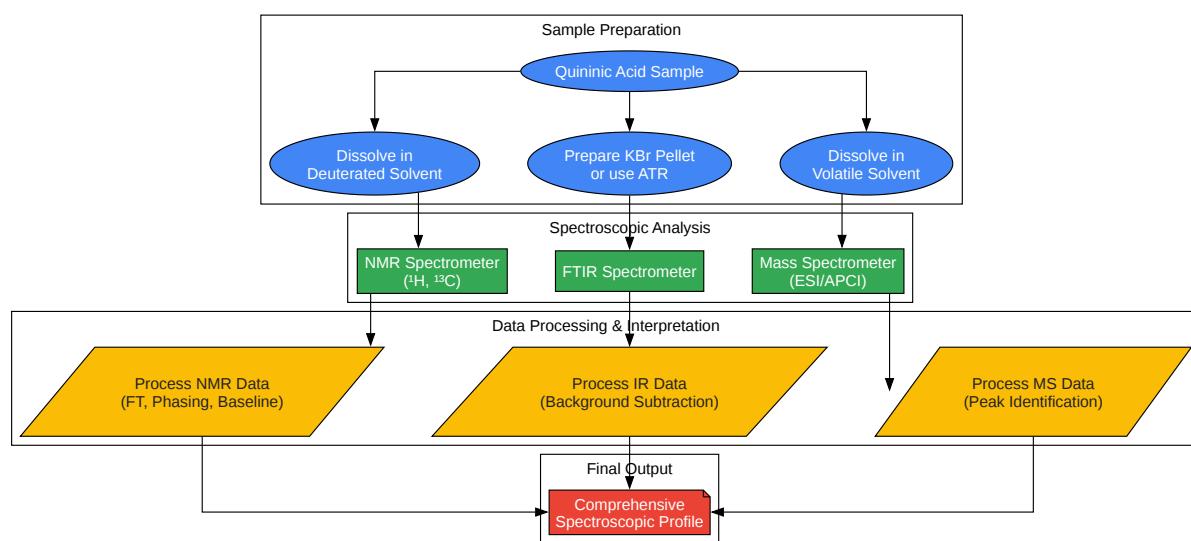
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **quininic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **quininic acid** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of **quininic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
 - Place the sample in the spectrometer and record the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **quininic acid** in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low $\mu\text{g/mL}$ to ng/mL range.

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$.
 - To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **quininic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Quinic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-methoxyquinoline-4-carboxylic acid, CAS No. 86-68-0 - iChemical [ichemical.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Quininic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184021#spectroscopic-data-of-quininic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com